1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound featuring a complex structure that includes a piperidine ring, a pyridine ring, and a urea moiety
Mechanism of Action
Target of Action
Compounds containing piperidine and imidazole moieties, which are present in 1-ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, have been reported to interact with a variety of biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as those containing a piperidine nucleus, have been found to exhibit a wide variety of biochemical and pharmacological properties .
Molecular Mechanism
Compounds with similar structures have been found to exert their effects at the molecular level through various mechanisms .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at different dosages .
Metabolic Pathways
Similar compounds have been studied for their involvement in various metabolic pathways .
Transport and Distribution
Similar compounds have been studied for their transport and distribution .
Subcellular Localization
Similar compounds have been studied for their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-piperidone, reductive amination with pyridine-3-carbaldehyde can yield the desired piperidine derivative.
Introduction of the Urea Moiety: The urea group is introduced by reacting the piperidine derivative with ethyl isocyanate under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable processes such as:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the urea moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with the pyridine ring at a different position.
1-Ethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-ethyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-16-14(19)17-10-12-5-8-18(9-6-12)13-4-3-7-15-11-13/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBPJBUWJYZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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